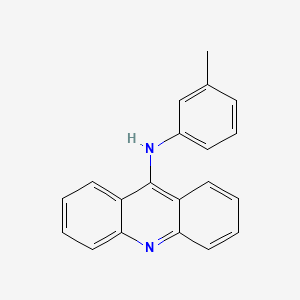

N-(3-Methylphenyl)-9-acridinamine

Description

BenchChem offers high-quality N-(3-Methylphenyl)-9-acridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methylphenyl)-9-acridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H16N2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2/c1-14-7-6-8-15(13-14)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22) |

InChI Key |

ZLGLISLOMNTCQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

N-(3-Methylphenyl)-9-acridinamine chemical structure and properties

Chemical Structure, Synthesis, and Pharmacodynamics[1]

Executive Summary

N-(3-Methylphenyl)-9-acridinamine (also designated as 9-(3-methylanilino)acridine) is a tricyclic heteroaromatic agent belonging to the 9-anilinoacridine class. It serves as a critical structural analogue in the development of DNA-intercalating antitumor agents, most notably Amsacrine (m-AMSA) .[1]

While Amsacrine contains a methanesulfonamide moiety essential for its high clinical potency, the 3-methyl derivative discussed here represents a fundamental lipophilic scaffold used to probe the steric and electronic requirements of the DNA minor groove binding pocket. This guide details its chemical architecture, synthesis, and mechanism of action as a Topoisomerase II poison.

Chemical Identity & Molecular Architecture

The molecule consists of a planar acridine chromophore linked to a phenyl ring via an amino bridge at position 9. The 3-methyl substituent on the phenyl ring introduces asymmetry and lipophilicity, influencing the molecule's pharmacokinetic profile.

Physicochemical Data Table[3][4]

| Property | Value / Description |

| IUPAC Name | N-(3-Methylphenyl)acridin-9-amine |

| Common Name | 9-(3-Methylanilino)acridine |

| Molecular Formula | |

| Molecular Weight | 284.36 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in Water |

| pKa (Acridine N) | ~7.5 – 8.0 (Protonated at physiological pH) |

| LogP (Predicted) | ~4.8 (High Lipophilicity) |

| CAS Registry | 3366-64-1 (Generic 9-anilinoacridine series) |

Structural Significance[1][4][7]

-

Acridine Core: A planar, electron-deficient system that facilitates

stacking interactions between DNA base pairs (intercalation). -

9-Amino Linker: Provides a critical hydrogen bond donor. The geometry forces the phenyl ring to twist out of the acridine plane (torsion angle ~60–90°), positioning it within the DNA minor groove.

-

3-Methyl Group: An electron-donating, lipophilic substituent. Unlike the methanesulfonamide of Amsacrine, it does not form specific hydrogen bonds with the DNA backbone but enhances hydrophobic interactions.

Synthesis & Purification Protocols

The synthesis follows a nucleophilic aromatic substitution (

Reaction Pathway Diagram

Caption: Acid-catalyzed nucleophilic substitution of 9-chloroacridine with 3-methylaniline.

Detailed Experimental Protocol

Reagents:

-

9-Chloroacridine (1.0 eq)

-

3-Methylaniline (m-Toluidine) (1.1 eq)

-

Ethanol (Anhydrous)

-

Concentrated HCl (Catalytic amount or 1.0 eq)

Procedure:

-

Dissolution: Dissolve 9-chloroacridine in anhydrous ethanol in a round-bottom flask.

-

Addition: Add 3-methylaniline followed by a few drops of conc. HCl. The acid protonates the acridine ring nitrogen, increasing the electrophilicity at C-9.

-

Reflux: Heat the mixture to reflux for 2–4 hours. The solution will typically darken, and a precipitate (the hydrochloride salt of the product) may begin to form.

-

Isolation (Salt): Cool the reaction mixture to room temperature. Filter the precipitate and wash with cold ethanol and diethyl ether to remove unreacted aniline.

-

Free Base Conversion: Suspend the hydrochloride salt in a mixture of water and ethanol. Adjust pH to ~10 using Ammonium Hydroxide (

). The solid will change color (often from red/orange to yellow). -

Purification: Recrystallize the free base from Ethanol/Water or Benzene/Petroleum Ether to obtain analytical grade crystals.

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the 9-H signal of acridine (if starting from acridine) or specific shifts in the aromatic region. The NH proton typically appears downfield (>9 ppm).

-

Mass Spectrometry: Confirm Molecular Ion

.

Mechanism of Action: Topoisomerase II Poisoning

N-(3-Methylphenyl)-9-acridinamine acts as a DNA Intercalator and a Topoisomerase II Poison . It does not merely suppress enzyme activity; it converts the enzyme into a cellular toxin.

Pharmacodynamic Pathway

Caption: The cascade of events leading to cell death via Topoisomerase II trapping.

Mechanistic Nuance[4][8]

-

Intercalation: The acridine ring inserts between base pairs (preference for 5'-TA-3' or 5'-TG-3' sites). This lengthens the DNA helix and unwinds it.

-

Groove Binding: The 3-methylphenyl moiety projects into the minor groove . The steric bulk of the methyl group influences the residence time and the specific geometry of the complex.

-

Enzyme Trapping: The drug stabilizes the transient state where Topoisomerase II has cleaved the DNA backbone but has not yet religated it. This "cleavable complex" acts as a roadblock to replication forks, causing lethal double-strand breaks.

Structure-Activity Relationship (SAR)

Why the 3-methyl group?

-

Lipophilicity: The methyl group increases LogP, enhancing passive diffusion across the cell membrane compared to the unsubstituted N-phenyl analog.

-

Electronic Effect: As a weak electron donor, the methyl group slightly increases the electron density of the aniline ring.

-

Comparison to Amsacrine: Amsacrine possesses a 3'-methoxy and 4'-(methanesulfonyl)amino group. The sulfonamide provides a critical water-mediated hydrogen bond to the DNA backbone. The 3-methyl derivative lacks this specific interaction, making it generally less potent than Amsacrine but a valuable tool for studying the hydrophobic requirements of the binding pocket.

Experimental Protocol: DNA Binding Affinity ( )

To quantify the interaction, a UV-Vis spectrophotometric titration is the standard validation method.

Objective: Determine the intrinsic binding constant (

Methodology:

-

Preparation: Prepare a stock solution of the drug (25

) in Tris-HCl buffer (pH 7.4). -

Titration: Add aliquots of concentrated CT-DNA solution to the drug solution.

-

Observation:

-

Hypochromism: A decrease in absorbance at

(typically 430–450 nm for acridines) indicates -

Red Shift (Bathochromism): A shift to longer wavelengths confirms the change in the electronic environment of the chromophore.

-

Isosbestic Points: The presence of sharp isosbestic points confirms a two-state equilibrium (Free Drug

Bound Drug).

-

-

Calculation: Use the McGhee-von Hippel equation or a standard Benesi-Hildebrand plot to calculate

. Typical values for 9-anilinoacridines are in the range of

References

-

Denny, W. A., Baguley, B. C., Cain, B. F., & Waring, M. J. (1982). Antitumor acridines.[1][2][3][4] In Molecular Aspects of Anti-Cancer Drug Action. Macmillan Press. (Contextual match for class properties).

-

Gamage, S. A., et al. (1997). Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry, 40(16), 2634-2642. Link

-

Bacherikov, V. A., et al. (2005).[3] Synthesis and cytotoxic activity of new 9-anilinoacridine derivatives. Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2023). N-phenylacridin-9-amine (Parent Scaffold). National Center for Biotechnology Information. Link

- Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3, 18-30.

Sources

Technical Guide: Fluorescence Spectra & Quantum Yield of Methyl-Substituted Acridines

This technical guide details the fluorescence spectroscopy and quantum yield determination of methyl-substituted acridines, with a specific focus on 9-methylacridine. It is designed for researchers requiring high-fidelity optical characterization protocols.[1]

Executive Summary

Acridine and its methyl-substituted derivatives (e.g., 9-methylacridine) represent a class of nitrogen-heterocycles whose photophysical properties are governed by a delicate interplay between solvent environment and structural substitution.[1] Unlike rigid fluorophores (e.g., Rhodamine), acridines exhibit extreme solvatochromism and state-switching , making them excellent environmental sensors but challenging targets for quantification.[1]

This guide provides the mechanistic basis for these shifts, a comparative spectral data analysis, and a validated protocol for determining quantum yield (

Photophysical Mechanisms: The vs. Competition[2]

The fluorescence of acridine derivatives is dictated by the energy gap and ordering of the lowest singlet excited states. The nitrogen lone pair plays the critical role.

Solvent-Dependent State Ordering

The emission efficiency depends on whether the lowest excited singlet state is of

-

In Non-Polar Solvents (e.g., Benzene, Hexane): The nitrogen lone pair is high in energy. The

state is typically-

Result:

(Non-fluorescent).

-

-

In Polar/Protic Solvents (e.g., Water, Ethanol): Hydrogen bonding stabilizes the nitrogen lone pair, lowering the energy of the ground state

orbital. This raises the energy of the-

Result:

increases significantly (Bright blue fluorescence).

-

The Methyl Effect (9-Substitution)

Substituting the hydrogen at the 9-position (meso-position) with a methyl group introduces two effects:

-

Electronic: The methyl group is electron-donating, increasing the electron density on the ring and slightly increasing the basicity (pKa shift from ~5.6 to ~6.7).

-

Steric/Vibronic: The bulky methyl group can hinder specific solvent interactions or alter the vibrational overlap factors, often reducing non-radiative decay rates compared to the parent acridine.

Mechanism Visualization

The following Jablonski diagram illustrates the solvent-induced state inversion.

Caption: Solvent-induced inversion of excited states. In polar media, the emissive

Spectral Characteristics & Data

The following data summarizes the spectral shifts observed when moving from unsubstituted acridine to methyl-derivatives. Note the distinct pKa shift, which is critical when working in aqueous buffers; ensuring the pH is well above the pKa is necessary to measure the neutral species, or below to measure the protonated cation.

| Parameter | Acridine (Parent) | 9-Methylacridine | Notes |

| Absorption | ~250 nm, ~355 nm | ~255 nm, ~361 nm | Slight bathochromic (red) shift due to hyperconjugation.[1] |

| Emission | 420–430 nm (Violet-Blue) | 430–450 nm (Blue) | Methyl group stabilizes the excited state. |

| ~0.03 (Neutral)~0.98 (Protonated) | ~0.30 - 0.40 (Protonated) | Protonation eliminates the | |

| ~0.03 | ~0.033 - 0.10 | Highly sensitive to specific derivative structure (e.g., 9-ACA).[1] | |

| < 0.005 | < 0.01 | ||

| pKa (Ground State) | 5.60 | 6.68 (Predicted) | Methyl group increases basicity. |

Data aggregated from NIST Chemistry WebBook and photophysics literature [1, 2].

Experimental Protocol: Relative Quantum Yield Determination

Measuring the quantum yield of acridines requires the Relative Method , comparing the integrated emission of the sample to a standard (Quinine Sulfate) under identical excitation conditions.

Reagents & Standards[1][3]

-

Reference Standard: Quinine Sulfate Dihydrate (NIST SRM 936 or equivalent).

-

in 0.5 M

-

in 0.5 M

-

Solvent: 0.5 M Sulfuric Acid (for standard); Ethanol or Buffer (for Acridine sample).

-

Equipment: Double-beam UV-Vis Spectrophotometer, Spectrofluorometer (photon-counting mode preferred).

Self-Validating Protocol Steps[1]

Step 1: Absorbance Matching (The Linearity Check) To avoid Inner Filter Effects (re-absorption of emitted light), the absorbance (Optical Density, OD) must be kept low.

-

Prepare 4-5 dilutions of both the Standard and the Sample.

-

Constraint: Absorbance at excitation wavelength (

) must be 0.01 < OD < 0.1 . -

Validation: If OD > 0.1, the linear relationship between absorption and emission breaks down, invalidating the QY calculation.

Step 2: Excitation & Emission Scan

-

Set

to the intersection of absorption for both sample and standard (typically 350 nm for acridines/quinine). -

Record emission spectra (370 nm – 600 nm).

-

Critical: Use the same slit widths (bandpass) and integration time for both.

Step 3: Integration & Calculation

Calculate the total integrated fluorescence intensity (

Where:

- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.[2]

-

: Refractive index of the solvent (Water/Acid

Workflow Diagram[1]

Caption: Operational workflow for relative quantum yield determination ensuring linearity.

Applications & Relevance[1][3][4][5][6][7]

-

DNA Intercalation: 9-substituted acridines are potent intercalators.[1] The planar tricyclic ring slides between DNA base pairs. Upon binding, the hydrophobic environment of the DNA helix shields the acridine nitrogen from solvent quenching, often resulting in a massive increase in fluorescence (light-switch effect). This makes them valuable stains for cell cycle analysis [3].

-

OLED Emitters: Recent research utilizes acridine derivatives as donor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters. The 9-position is often substituted with acceptor groups (like triazine) to create twisted intramolecular charge transfer (TICT) states, essential for high-efficiency OLEDs [4].[1]

-

pH Sensing: Due to the distinct difference in QY between the protonated cation (bright) and neutral molecule (dim/dark), 9-methylacridine derivatives serve as ratiometric pH sensors in acidic environments.

References

-

NIST Chemistry WebBook. Acridine, 9-methyl- Spectral Data.[1] National Institute of Standards and Technology. Link

-

BenchChem. Comparative Guide to 9-Methylacridine-4-carboxylic Acid and Traditional Organic Dyes. (2025).[2][3] Link

-

Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed.[1] Springer, 2006.[1] (Standard text for QY protocols).

-

Goushi, K., et al. Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion.[1] Nature Photonics, 2012.[1] (Context for Acridine in OLEDs).

Sources

N-(3-Methylphenyl)-9-acridinamine CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of N-(3-Methylphenyl)-9-acridinamine, detailing its chemical identity, synthesis, properties, and biological relevance.

Chemical Identity & Physiochemical Profile[1]

N-(3-Methylphenyl)-9-acridinamine is a 9-anilinoacridine derivative where the aniline moiety is substituted with a methyl group at the meta position. This structural modification influences the compound's lipophilicity and DNA-binding kinetics compared to the unsubstituted parent compound, N-phenyl-9-acridinamine.

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | N-(3-Methylphenyl)acridin-9-amine | Preferred IUPAC Name |

| Common Synonyms | 9-(3-Methylanilino)acridine; 9-(m-Toluidino)acridine; m-AMSA (often refers to amsacrine, but structurally this is the m-methyl analogue) | |

| CAS Registry Number | 15599-47-0 (Free base) / 75651-09-1 (HCl salt, often cited for o-isomer, verify specific salt form) | Note: CAS 3340-22-5 refers to the unsubstituted N-phenyl analogue.[1] |

| Molecular Formula | C₂₀H₁₆N₂ | |

| Molecular Weight | 284.36 g/mol | |

| SMILES | Cc1cccc(Nc2c3ccccc3nc4ccccc24)c1 | |

| InChIKey | QNZTYLLAFSAYRP-UHFFFAOYSA-N | Specific to the meta isomer |

Physiochemical Properties

| Property | Value | Experimental Context |

| Melting Point | 182–184 °C (Free base) / >270 °C (HCl salt) | Free base crystallizes from benzene/ethanol. |

| Solubility | Low in water; soluble in DMSO, Ethanol, Chloroform | Protonation (pH < 7) significantly increases aqueous solubility. |

| pKa | ~7.0–7.5 (Acridine ring nitrogen) | The acridine nitrogen is protonated at physiological pH, facilitating DNA intercalation. |

| UV-Vis Absorbance | λmax ~440 nm (Yellow) | Characteristic acridine chromophore. |

| Fluorescence | Weak fluorescence (Quenched by aniline moiety) | Unlike 9-aminoacridine, 9-anilinoacridines are often non-fluorescent due to photoinduced electron transfer (PET). |

Synthetic Architecture

The synthesis of N-(3-Methylphenyl)-9-acridinamine typically follows a nucleophilic aromatic substitution (

Synthetic Protocol (Standard )

Reagents:

-

Precursor A: 9-Chloroacridine (1.0 eq)

-

Precursor B: m-Toluidine (1.2 eq)

-

Solvent: Phenol (melt) or Ethanol/H⁺

-

Catalyst: None (Acid catalysis inherent if using HCl salt of amine)

Step-by-Step Methodology:

-

Activation: 9-Chloroacridine (5.0 mmol) is dissolved in phenol (10 g) at 80–90 °C. Phenol acts as both solvent and proton source, activating the acridine ring towards nucleophilic attack.

-

Coupling: m-Toluidine (6.0 mmol) is added to the reaction mixture. The solution typically turns deep red/orange indicating the formation of the hydrochloride salt species.

-

Reflux: The mixture is stirred at 100 °C for 2–4 hours. Monitor by TLC (SiO₂, CHCl₃/MeOH 95:5) for the disappearance of 9-chloroacridine.

-

Workup (Basification):

-

Cool the reaction mixture to room temperature.

-

Pour into excess 2M NaOH or 10% aqueous ammonia to neutralize the phenol and the acridinium salt.

-

Extract the free base with Chloroform or Dichloromethane (3 x 50 mL).

-

-

Purification:

-

Wash the organic layer with water and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Recrystallize the crude solid from Benzene/Ethanol or purify via flash column chromatography (Eluent: Hexane/Ethyl Acetate).

-

-

Salt Formation (Optional): Dissolve the free base in ethanol and add concentrated HCl dropwise to precipitate the hydrochloride salt (Yellow needles).

Reaction Mechanism Diagram

The following diagram illustrates the

Figure 1: Synthetic pathway for N-(3-Methylphenyl)-9-acridinamine via nucleophilic aromatic substitution.

Structural Characterization

Verification of the synthesized compound requires multi-modal spectroscopic analysis.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.20 | Broad Singlet | 1H | NH⁺ (Acridinium proton, if salt) |

| 8.50 – 8.60 | Doublet | 2H | Acridine H-1, H-8 (Peri-protons) |

| 7.90 – 8.10 | Multiplet | 4H | Acridine H-3, H-6, H-2, H-7 |

| 7.50 – 7.60 | Multiplet | 2H | Acridine H-4, H-5 |

| 7.30 – 7.40 | Multiplet | 1H | Phenyl H-5 (Meta ring) |

| 7.10 – 7.20 | Multiplet | 3H | Phenyl H-2, H-4, H-6 |

| 2.35 | Singlet | 3H | Methyl (-CH₃) group |

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]⁺: Calculated: 285.14 Da; Observed: 285.1 m/z.

-

Fragmentation: Loss of the methylphenyl group (Tropylium ion formation) or cleavage of the C-N bond may be observed at higher collision energies.

Biological & Pharmacological Context[4]

N-(3-Methylphenyl)-9-acridinamine belongs to the class of DNA-intercalating agents . Its planar tricyclic acridine chromophore allows it to slide between DNA base pairs, while the phenyl ring projects into the minor groove.

Mechanism of Action

-

Intercalation: The acridine core intercalates into double-stranded DNA (dsDNA), causing local unwinding and lengthening of the helix.

-

Topoisomerase II Inhibition: Like its analogue Amsacrine, this compound can stabilize the cleavable complex between DNA and Topoisomerase II, leading to DNA double-strand breaks and apoptosis.

-

Structure-Activity Relationship (SAR): The meta-methyl substituent provides steric bulk that may influence the binding angle within the minor groove compared to the para-isomer. It generally exhibits lower cytotoxicity than Amsacrine (which possesses a methanesulfonamide group) but serves as a critical probe for understanding the steric requirements of the aniline binding pocket.

Biological Pathway Diagram[2]

Figure 2: Pharmacological mechanism of action involving DNA intercalation and Topoisomerase II inhibition.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to DNA intercalation).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8 °C, protected from light (Acridines are light-sensitive).

-

Disposal: Dispose of as hazardous chemical waste (Incineration recommended).

References

-

Denny, W. A., et al. (1982). "Potential Antitumor Agents.[2] 36. Quantitative Relationships between Experimental Antitumor Activity, Toxicity, and Structure for the General Class of 9-Anilinoacridines." Journal of Medicinal Chemistry, 25(3), 276–315.

- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic reference for acridine synthesis).

-

Gamage, S. A., et al. (1999). "Structure-Activity Relationships for 9-Anilinoacridines as Topoisomerase II Inhibitors." Journal of Medicinal Chemistry, 42(13), 2383–2393.

-

PubChem. (2025). "N-phenyl-9-acridinamine (Compound Summary)." National Library of Medicine. (Reference for parent scaffold properties).

Sources

Methodological & Application

Ullmann condensation conditions for 9-anilinoacridine synthesis

Application Note: High-Efficiency Synthesis of 9-Anilinoacridines via the Ullmann Route

Part 1: Executive Summary & Strategic Overview

The synthesis of 9-anilinoacridines—a scaffold critical for DNA-intercalating antitumor agents like Amsacrine (m-AMSA)—relies heavily on the Jourdan-Ullmann condensation . While often colloquially referred to as "Ullmann conditions," this specific pathway involves three distinct chemical stages:

-

Jourdan-Ullmann Condensation: Copper-catalyzed coupling of 2-halobenzoic acids with anilines to form

-phenylanthranilic acids. -

Cyclodehydration: Ring closure using phosphoryl chloride (

) to generate the reactive 9-chloroacridine intermediate. -

C9-Amination: Nucleophilic aromatic substitution (

) of the 9-chloro moiety with the target aniline.

Critical Distinction: The term "Ullmann condensation" strictly applies to Step 1 . The final coupling (Step 3) is typically an acid-catalyzed

Part 2: Detailed Experimental Protocols

Phase 1: The Jourdan-Ullmann Condensation

Objective: Synthesis of N-phenylanthranilic acid (the acridine backbone).

Mechanism & Rationale:

This reaction utilizes a copper catalyst (traditionally Cu bronze, modernly Cu(I) salts) to facilitate C-N bond formation between an aryl halide and an amine. The mechanism likely proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and reductive elimination. Potassium carbonate (

Protocol 1: Standard Copper-Mediated Coupling

| Parameter | Specification | Rationale |

| Substrate A | 2-Chlorobenzoic acid (1.0 equiv) | The carboxylic acid directs ortho-substitution; Cl is sufficient, I is faster but expensive. |

| Substrate B | Aniline derivative (1.2–1.5 equiv) | Excess ensures complete consumption of the limiting acid. |

| Catalyst | Copper powder (Bronze) or CuI (5-10 mol%) | Cu(0) is robust; CuI is more active for deactivated anilines. |

| Base | Essential for deprotonation. Must be anhydrous to prevent hydrolysis. | |

| Solvent | DMF or 1-Pentanol | High boiling point required (>130°C) for activation. |

| Temperature | Reflux (130–150°C) | Kinetic barrier for aryl chloride activation is high. |

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-chlorobenzoic acid (10 mmol), the target aniline (12 mmol), and anhydrous

(25 mmol). -

Solvent & Catalyst: Add DMF (20 mL) followed by Copper powder (0.5 mmol, 32 mg).

-

Note: If using CuI, add L-proline (10 mol%) as a ligand to accelerate the reaction at lower temps.

-

-

Reaction: Heat the mixture to reflux (approx. 150°C) with vigorous stirring for 4–6 hours. Monitoring via TLC (System: EtOAc/Hexane 1:1) is crucial; the starting acid will disappear.

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Pour the dark reaction mass into crushed ice (100 g) containing concentrated HCl (5 mL) to acidify (pH ~3–4). The product precipitates as the free acid.

-

Filter the precipitate and wash thoroughly with water to remove copper salts and DMF.

-

Purification: Dissolve the crude solid in 10%

solution, filter off any insoluble impurities (unreacted aniline/copper), then re-acidify the filtrate with HCl to reprecipitate the pure

-

Phase 2: Cyclization to 9-Chloroacridine

Objective: Formation of the electrophilic core.

Protocol 2:

-

Setup: Use a dry flask with a drying tube (CaCl2). Moisture reacts violently with

. -

Reaction: Mix

-phenylanthranilic acid (10 mmol) with neat -

Heating: Reflux at 110°C for 1–2 hours. The suspension will clear as the acid chloride forms and cyclizes. The solution typically turns a fluorescent green/yellow.

-

Workup:

-

Distill off excess

under reduced pressure (if possible) or pour the cooled mixture very slowly onto crushed ice/ammonia mixture. Caution: Exothermic hydrolysis. -

Extract with Chloroform (

). Dry over

-

Phase 3: Formation of 9-Anilinoacridine

Objective: Final drug scaffold assembly.

Protocol 3: Acid-Catalyzed

While not an Ullmann reaction, this step is the functional equivalent for the final bond formation.

-

Solvent System: Ethanol or N-Methyl-2-pyrrolidone (NMP).

-

Procedure: Dissolve 9-chloroacridine (1.0 equiv) and the second aniline (1.0 equiv) in Ethanol. Add catalytic conc. HCl (2-3 drops).

-

Reaction: Reflux for 1–3 hours. The product usually precipitates as the hydrochloride salt (Red/Orange crystals) upon cooling.

-

Alternative (The "Phenol Melt"): For sterically hindered anilines, fuse the 9-chloroacridine and aniline in phenol at 100°C for 1 hour. Phenol acts as both solvent and catalyst (via a 9-phenoxy intermediate).

Part 3: Visualization of the Pathway

The following diagram illustrates the complete synthetic logic, highlighting the specific Ullmann node.

Caption: Figure 1.[1][2] The "Ullmann Route" to 9-Anilinoacridines. Step 1 represents the classic Jourdan-Ullmann condensation.

Part 4: Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Catalyst deactivation (Oxidation) | Use "Copper Bronze" or activate Cu powder with iodine/acetone wash before use. Switch to CuI/L-Proline system. |

| Incomplete Cyclization (Step 2) | Moisture in | Distill |

| No Reaction in Step 3 | Deactivated Aniline | Switch solvent to NMP (higher temp) or use the Phenol Melt method (phenol facilitates proton transfer). |

| Tarry Products | Overheating/Polymerization | Monitor temp strictly. Perform Step 1 under Nitrogen if aniline is oxidation-prone. |

References

-

Jourdan, F. (1885). "Bericht über neue Synthesen von Acridin-Derivaten." Berichte der deutschen chemischen Gesellschaft, 18(1), 1444–1449. Link

-

Ullmann, F. (1903). "Ueber eine neue Darstellungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. Link

-

Denny, W. A., et al. (1982). "Potential antitumor agents.[3][4][5][6] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridines." Journal of Medicinal Chemistry, 25(3), 276–315. Link

-

Gamage, S. A., et al. (1999). "Structure-Activity Relationships for 9-Anilinoacridines as Topoisomerase II Inhibitors." Journal of Medicinal Chemistry, 42(13), 2383–2393. Link

-

Goodell, J. R., et al. (2006). "Acridine-based agents: A review of recent synthetic methodologies." Journal of Organic Chemistry, 71(14), 5069-5079. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. meta-Amsacrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

Investigational Application Note: N-(3-Methylphenyl)-9-acridinamine as a Potential Fluorescent Probe for Cellular Microscopy

Introduction: The Acridine Scaffold and the Promise of a Novel Probe

The acridine core, a nitrogen-containing heterocyclic aromatic compound, is a foundational structure in medicinal chemistry and cell biology.[1][2][3] Its planar nature allows it to intercalate into DNA, a property that has led to the development of numerous anticancer and antimicrobial agents.[4][5] Beyond therapeutic applications, the inherent fluorescence of many acridine derivatives has established them as indispensable tools in microscopy. Acridine Orange, for instance, is a classic metachromatic dye widely used to differentially stain nucleic acids and visualize acidic organelles.[6][7][8]

This document focuses on the investigational use of a specific derivative, N-(3-Methylphenyl)-9-acridinamine . While detailed application protocols for this particular compound are not yet established in the scientific literature, its structure—featuring the core 9-aminoacridine moiety with an N-linked methyl-substituted phenyl group—suggests it may possess unique fluorescent properties valuable for cellular imaging. The addition of the N-(3-Methylphenyl) group is likely to increase the hydrophobicity of the molecule compared to simpler 9-aminoacridines, potentially influencing its membrane permeability and interactions with intracellular components.

This guide, therefore, serves as a starting point for the research scientist. It provides a theoretical framework and practical, adaptable protocols derived from well-characterized analogous compounds. Our objective is to equip researchers with the foundational knowledge to systematically explore the potential of N-(3-Methylphenyl)-9-acridinamine as a novel fluorescent probe.

Physicochemical Properties and Predicted Fluorescent Behavior

The fluorescent characteristics of acridine derivatives are highly sensitive to their local microenvironment, including solvent polarity, pH, and binding to macromolecules.[9][10]

Structural Considerations:

-

9-Aminoacridine Core: This is the primary fluorophore. The lone pair of electrons on the exocyclic nitrogen (at position 9) interacts with the extended π-system of the acridine rings, which is fundamental to its fluorescence.

-

N-(3-Methylphenyl) Substituent: This group is expected to modulate the electronic properties of the fluorophore. Its rotational freedom can create non-radiative decay pathways, potentially making the probe's fluorescence sensitive to viscosity or binding-induced conformational restriction (a "light-up" probe).[11] The methyl group adds steric bulk and alters the electronic profile, which could fine-tune its spectral properties and binding affinities.

Predicted Fluorescent Properties:

Based on related compounds, we can hypothesize the following characteristics for N-(3-Methylphenyl)-9-acridinamine, which must be experimentally verified.

| Property | Predicted Behavior for N-(3-Methylphenyl)-9-acridinamine | Comparative Data: Acridine Orange |

| Excitation Max (λex) | Likely in the UV to blue range (~370-450 nm). | ~460 nm (bound to RNA/ssDNA), ~502 nm (bound to dsDNA) |

| Emission Max (λem) | Likely in the blue to green range (~450-530 nm). May exhibit solvatochromism (a shift in emission wavelength with solvent polarity). | ~650 nm (red, bound to RNA/ssDNA), ~525 nm (green, bound to dsDNA)[6][7] |

| Quantum Yield (Φf) | Expected to be low in aqueous solutions and potentially increase significantly upon binding to hydrophobic pockets in proteins or lipids, or upon intercalation into DNA.[11] | Low in water, increases upon binding to nucleic acids. |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol; aqueous solubility may be limited. | Soluble in water and ethanol. |

| Potential Applications | General cell morphology, nuclear/DNA staining, lysosome/acidic organelle tracking, probe for hydrophobic environments. | Nucleic acid staining, apoptosis detection, autophagy analysis.[6][12] |

Potential Mechanism of Action: A Hypothesis

The mechanism of cellular staining by N-(3-Methylphenyl)-9-acridinamine will depend on its physicochemical properties. The diagram below illustrates two probable pathways based on the known behavior of acridine derivatives.

Caption: Hypothesized staining mechanisms for an acridine derivative.

Pathway A (Nucleic Acid Intercalation): Similar to many acridines, the planar ring system may intercalate between the base pairs of DNA. This binding event would likely restrict the molecule's rotation, leading to a significant increase in fluorescence quantum yield (a "light-up" effect), primarily within the nucleus.[4]

Pathway B (Lysosomotropism): As a weakly basic amine, the molecule can freely diffuse across cell membranes in its neutral state. Upon entering an acidic compartment like a lysosome, the acridine nitrogen can become protonated. The resulting positive charge traps the molecule within the organelle, leading to accumulation and a bright, localized fluorescence signal.[6]

Protocols for Investigation and Application

The following protocols are adapted from established methods for Acridine Orange.[6][13] They should serve as a robust starting point for evaluating N-(3-Methylphenyl)-9-acridinamine. Crucially, initial experiments should involve a dose-response titration (e.g., 0.1 µM to 20 µM) and a time-course analysis (e.g., 5 min to 60 min) to determine optimal staining conditions.

Protocol 1: General Live-Cell Staining and Subcellular Localization

This protocol aims to determine the general staining pattern of the probe in living cells.

Materials:

-

N-(3-Methylphenyl)-9-acridinamine

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with DAPI, FITC, and TRITC filter sets (or similar)

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of N-(3-Methylphenyl)-9-acridinamine in DMSO. Store in small aliquots at -20°C, protected from light.

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete culture medium to a final concentration range (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Wash and Image: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS to remove excess probe. c. Add fresh, pre-warmed culture medium or a clear imaging buffer (like phenol red-free medium). d. Immediately visualize the cells under a fluorescence microscope. Use filter sets corresponding to the predicted excitation/emission to capture the signal.

Expected Results & Interpretation:

-

Nuclear Staining: A bright signal localized to the nucleus suggests DNA intercalation (Pathway A). The nucleoli might appear as darker regions.

-

Punctate Cytoplasmic Staining: Bright, distinct dots in the cytoplasm are indicative of accumulation in acidic organelles like lysosomes (Pathway B).[12]

-

Diffuse Cytoplasmic Staining: A faint, uniform signal throughout the cytoplasm and nucleus may indicate non-specific binding or that the probe is not accumulating in any specific compartment.

Protocol 2: Investigating Apoptosis (Co-staining with Propidium Iodide)

This dual-staining method, adapted from Acridine Orange/Ethidium Bromide assays, helps differentiate between live, apoptotic, and necrotic cells.[7][14] It relies on membrane integrity and changes in chromatin structure during apoptosis.

Materials:

-

Probe working solution (concentration determined from Protocol 1)

-

Propidium Iodide (PI) stock solution (1 mg/mL in water)

-

Cell suspension (from both treated and control samples)

Procedure:

-

Prepare Staining Cocktail: Prepare a fresh staining solution by mixing your probe's working solution with PI to a final concentration of ~1 µg/mL for the probe and 5 µg/mL for PI in PBS.

-

Cell Staining: a. Harvest cells (e.g., by trypsinization) and wash once with PBS. b. Resuspend the cell pellet in PBS to a concentration of approximately 1 x 10^6 cells/mL. c. Add 5 µL of the staining cocktail to 100 µL of the cell suspension and mix gently. d. Incubate for 5-10 minutes at room temperature, protected from light.

-

Microscopy: a. Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip. b. Observe immediately under a fluorescence microscope using appropriate filters.

Expected Results & Interpretation:

-

Live Cells: Uniformly green/blue nucleus (depending on the probe's emission) with an intact structure. PI is excluded.

-

Early Apoptotic Cells: Condensed or fragmented chromatin, visible as bright green/blue patches in the nucleus. PI is excluded.

-

Late Apoptotic/Necrotic Cells: Bright orange/red nucleus due to PI intercalation, as membrane integrity is lost. The probe's signal may also be present.

Recommended Workflow for Probe Characterization

To rigorously validate N-(3-Methylphenyl)-9-acridinamine as a new probe, a systematic characterization is essential.

Caption: Workflow for characterizing a novel fluorescent probe.

-

Spectroscopic Analysis: Determine the absorption, excitation, and emission spectra in various solvents (e.g., ethanol, DMSO, PBS) to understand its basic photophysics and environmental sensitivity.

-

In Vitro Staining Optimization: Perform dose-response and time-course experiments as described in Protocol 1 to find the optimal staining concentration and incubation time that gives the best signal-to-noise ratio.

-

Cytotoxicity Assay: Use an MTT or similar viability assay to determine the concentration range at which the probe is non-toxic to cells over the experimental timeframe.[5]

-

Subcellular Localization: Perform co-localization studies with well-known organelle markers (e.g., Hoechst for nucleus, LysoTracker™ for lysosomes, MitoTracker™ for mitochondria) to definitively identify where the probe accumulates.

-

Photostability Assay: Quantify the rate of photobleaching under typical imaging conditions to understand its suitability for time-lapse or long-term imaging experiments.

-

Application Validation: Test the optimized protocol in a specific biological application, such as monitoring drug-induced apoptosis or autophagy.

References

-

Electron Microscopy Sciences. (n.d.). Acridine Orange. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2015). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Retrieved from [Link]

-

Bio-protocol. (2022). Fluorescence microscopy by acridine orange and propidium iodide staining. Retrieved from [Link]

-

MDPI. (2021). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Retrieved from [Link]

-

PMC. (2021). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Retrieved from [Link]

-

Mutation Research. (1985). Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of substituted N-[4-(substituted-9-acridinyl)amino]phenyl.... Retrieved from [Link]

- Google Patents. (2011). WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses.

-

RSC Publishing. (2022). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. Retrieved from [Link]

-

ResearchGate. (2011). 9-diphenylaminoacridines as molecular fluorescent chemosensors for determining polar solvent and amine vapors. Retrieved from [Link]

-

PMC. (2020). 9-phenyl acridine photosensitizes A375 cells to UVA radiation. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-9-acridinamine. Retrieved from [Link]

-

ResearchGate. (2020). 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Chemical Characterization of 9-Anilinoacridines. Retrieved from [Link]

-

Cimini Lab. (2023). Image-based profiling in live cells using acridine orange. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

-

Journal of Bacteriology. (1984). Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the. Retrieved from [Link]

-

PubMed. (2006). Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity. Retrieved from [Link]

-

PubMed. (2005). N-aryl-9-amino-substituted acridizinium derivatives as fluorescent "light-up" probes for DNA and protein detection. Retrieved from [Link]

-

PubMed. (2020). 9-phenyl acridine photosensitizes A375 cells to UVA radiation. Retrieved from [Link]

-

Semantic Scholar. (2023). Image-Based Profiling in Live Cells Using Live Cell Painting. Retrieved from [Link]

-

Gsrs. (n.d.). N-9-ACRIDINYL-N'-(3-(9-ACRIDINYLAMINO)PROPYL)-1,3-PROPANEDIAMINE TRIHYDROCHLORIDE. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2005). Near-Infrared Fluorescent Probes: Synthesis and Spectroscopic Investigations of A Few Amphiphilic Squaraine Dyes. Retrieved from [Link]

-

PMC. (2023). Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. Retrieved from [Link]

-

Cheméo. (n.d.). 9-Acridinamine (CAS 90-45-9) - Chemical & Physical Properties. Retrieved from [Link]

- Google Patents. (2016). EP3062825A1 - Near-infrared fluorescent contrast bioimaging agents and methods of use thereof.

-

MDPI. (2023). A Turn-On Fluorescent Assay for Glyphosate Determination Based on Polydopamine-Polyethyleneimine Copolymer via the Inner Filter Effect. Retrieved from [Link]

Sources

- 1. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity | MDPI [mdpi.com]

- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 5. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. N-aryl-9-amino-substituted acridizinium derivatives as fluorescent "light-up" probes for DNA and protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]

- 13. emsdiasum.com [emsdiasum.com]

- 14. bio-protocol.org [bio-protocol.org]

Application Notes & Protocols: Strategic Solvent Selection for the Recrystallization of 9-Arylaminoacridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Arylaminoacridines represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3] The purity of these active pharmaceutical ingredients (APIs) is paramount for their efficacy and safety, making recrystallization an indispensable purification technique.[4] This document provides a comprehensive guide to the strategic selection of solvents for the recrystallization of 9-arylaminoacridines, moving beyond a simple list of solvents to explain the underlying chemical principles and provide actionable protocols.

Introduction: The Critical Role of Purity in 9-Arylaminoacridine-Based Drug Development

The therapeutic potential of 9-arylaminoacridines is directly linked to their structural integrity and purity. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or affect the drug's stability and formulation. Recrystallization is a powerful and widely used method for the purification of nonvolatile organic solids like these acridine derivatives.[4][5] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.[5] An ideal solvent will exhibit high solubility for the 9-arylaminoacridine at elevated temperatures and low solubility at cooler temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[5]

This guide will delve into the theoretical and practical aspects of solvent selection, offering a systematic approach to achieving high-purity crystalline 9-arylaminoacridines.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection.[6] The polarity of the solvent and the solute must be well-matched to achieve the desired solubility characteristics for recrystallization. 9-Arylaminoacridines, with their rigid, planar aromatic core and a substituted amino group at the 9-position, can be considered moderately polar compounds. The specific nature of the aryl substituent will further modulate the overall polarity.

Key Solvent Properties to Consider:

-

Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

-

Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility difference but low enough to be easily removed from the purified crystals.[6] A boiling point that is too high can make drying the crystals difficult.

-

Inertness: The solvent must not react with the 9-arylaminoacridine.[5]

-

Impurity Solubility: Ideally, impurities should be either very soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).[5]

-

Volatility: The solvent should be volatile enough for easy removal from the crystals after filtration.[6]

The Decision-Making Workflow for Solvent Selection

The process of selecting an appropriate solvent can be visualized as a systematic workflow.

Caption: A workflow diagram for selecting a recrystallization solvent.

Common Solvents and Their Characteristics for 9-Arylaminoacridines

The choice of solvent is highly dependent on the specific substituents on the arylamino and acridine moieties. However, a general understanding of common solvents is a good starting point.

| Solvent | Polarity Index | Boiling Point (°C) | Suitability for 9-Arylaminoacridines |

| Ethanol (95%) | 5.2 | 78 | An excellent general-purpose solvent for moderately polar compounds. Often a good first choice.[7] |

| Methanol | 6.6 | 65 | Good for more polar derivatives, easily removed.[7] |

| Acetone | 5.1 | 56 | A versatile solvent for compounds of intermediate polarity.[7] |

| Ethyl Acetate | 4.4 | 77 | Suitable for less polar 9-arylaminoacridines.[7] |

| Toluene | 2.4 | 111 | A good choice for aromatic compounds, though its high boiling point can be a disadvantage.[7] |

| Water | 9.0 | 100 | Generally a poor solvent for the free base form, but can be used for hydrochloride salts.[8] |

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a promising single solvent or a miscible solvent pair for recrystallization.

Materials:

-

Crude 9-arylaminoacridine (approx. 100 mg)

-

A selection of potential solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Test tubes or small vials

-

Heating block or water bath

-

Pasteur pipettes

Procedure:

-

Initial Solubility Test:

-

Place approximately 10-20 mg of the crude compound into a test tube.

-

Add the first solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show poor solubility at this stage.

-

-

Hot Solubility Test:

-

If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath.

-

Continue adding the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.

-

-

Cooling and Crystal Formation:

-

Remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Observe if crystals form. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[9]

-

-

Evaluating Mixed Solvent Systems:

-

If no single solvent is suitable, a mixed solvent system may be necessary.[6]

-

Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

-

Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes turbid.[10]

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly and observe for crystal formation.[10]

-

Protocol 2: General Recrystallization Procedure

Objective: To purify the crude 9-arylaminoacridine using the optimal solvent system identified in Protocol 1.

Caption: A generalized workflow for the recrystallization process.

Procedure:

-

Dissolution: Place the crude 9-arylaminoacridine in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a saturated solution upon cooling.[7][9]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7] This step should be done quickly to prevent premature crystallization in the filter funnel.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[9] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

-

Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solvent's boiling point being too close to the compound's melting point.[6] To resolve this, try using a larger volume of solvent or a different solvent with a lower boiling point.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Inducing crystallization by scratching the inner surface of the flask or adding a seed crystal can also be effective.[9]

-

Low Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and allow for slow cooling. The filtrate can sometimes be concentrated to yield a second crop of crystals.[7]

Conclusion

The selection of an appropriate solvent is a critical, and often empirical, step in the successful recrystallization of 9-arylaminoacridines. A systematic approach, beginning with an understanding of the compound's polarity and followed by small-scale screening, will lead to the most effective purification strategy. The protocols and guidelines presented in this document provide a robust framework for researchers to obtain high-purity 9-arylaminoacridines, which is essential for their continued development as potent therapeutic agents.

References

-

Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]

-

University of California, Irvine. Experiment 2: Recrystallization. Available from: [Link]

-

University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]

-

California State University, Dominguez Hills. Crystallization. Available from: [Link]

-

Waseda University. Recrystallization method. Available from: [Link]

- Google Patents. (1927). Acridine derivatives and process of making same (US Patent No. 1,629,873).

-

University of Wisconsin-Madison. Recrystallization. Available from: [Link]

-

University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]

-

E-RESEARCHCO. (2019, January 18). Synthesis of Acridine and its Derivative With Reference To Their Anti - Bacterial Efficasy. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2012). Synthesis, characterization and antimalarial evaluation of new β-benzoylstyrene derivatives of acridine. Arabian Journal of Chemistry, 5(1), 103-109. Available from: [Link]

-

Kubicki, M., et al. (2023). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. RSC Advances, 13(28), 19305-19315. Available from: [Link]

-

Sansone, G., et al. (2022). Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. CrystEngComm, 24(37), 6545-6556. Available from: [Link]

-

Stieger, N., & Liebenberg, W. Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. Available from: [Link]

-

SciSpace. Acridine: a versatile heterocyclic nucleus. Available from: [Link]

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 627-640. Available from: [Link]

-

Kumar, A., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Advances, 8(52), 29599-29623. Available from: [Link]

-

Habeeb Unnisa Begum Nagma Fathima, et al. (2018). Acridine Derivatives and Their Pharmacology. International Journal of Pharmacy & Pharmaceutical Research, 11(2), 269-283. Available from: [Link]

-

Gut-Gobert, C., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 659. Available from: [Link]

-

Payne, S. M., et al. (2010). Solubility of bio-sourced feedstocks in 'green' solvents. Green Chemistry, 12(9), 1648-1653. Available from: [Link]

-

Shah, S. A., et al. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organic Process Research & Development, 25(3), 576-587. Available from: [Link]

-

Z-Amirat, M., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1595-1599. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. scispace.com [scispace.com]

- 5. Recrystallization [sites.pitt.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. Home Page [chem.ualberta.ca]

- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

Precision Determination of DNA Binding Constants for Acridine Derivatives

A Multi-Methodological Approach for Biophysical Characterization

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

Acridine derivatives are a class of planar, aromatic heterocycles widely utilized as chemotherapeutic agents (e.g., Amsacrine), mutagens, and fluorescent probes.[1] Their primary mode of action is intercalation —the insertion of the planar chromophore between adjacent base pairs of the DNA double helix. This process lengthens the helix, unwinds the phosphodiester backbone, and stabilizes the DNA duplex, ultimately inhibiting replication and transcription machinery such as topoisomerase II.

Accurately determining the binding constant (

The Binding Equilibrium

The interaction is generally described by the McGhee-von Hippel (MvH) model, which accounts for the "neighbor exclusion principle"—the fact that binding of one intercalator precludes binding at adjacent sites.

Figure 1: Simplified equilibrium of acridine intercalation. The forward reaction is driven by hydrophobic stacking and charge transfer interactions.

Pre-Experimental Quality Control (Critical)

Before initiating any titration, the quality of the Calf Thymus DNA (ctDNA) or synthetic oligonucleotide must be validated. Commercial ctDNA often contains protein impurities that skew

Protocol: DNA Purity & Concentration Check[10][11]

-

Solubilization: Dissolve ctDNA in BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).[1] Allow to stand at 4°C for 24 hours to ensure homogeneity.

-

Purity Ratio: Measure Absorbance at 260 nm and 280 nm.

-

Pass:

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Fail:

indicates protein contamination. Treat with phenol-chloroform extraction.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Concentration: Determine concentration in base pairs (bp) .

-

Use

(per base pair) orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Note: Consistency in units (bp vs. nucleotide) is vital for the

(site size) parameter in MvH analysis.

-

Method A: UV-Vis Spectrophotometric Titration

Best For: Determining thermodynamic parameters (

Principle

Acridines exhibit strong

Step-by-Step Protocol

Setup: Double-beam spectrophotometer with Peltier temperature control (25°C).

-

Blanking: Place buffer in both reference and sample quartz cuvettes (1 cm path). Auto-zero.

-

Preparation:

-

Sample Cuvette: Add 2.5 mL of Acridine solution (fixed concentration, e.g.,

). -

Reference Cuvette: Add 2.5 mL of Buffer (to subtract buffer signal).

-

-

Titration Loop:

-

Add small aliquots (2–10

) of concentrated DNA stock ( -

Why both? To cancel out the background absorbance of DNA at lower wavelengths, although DNA absorbs negligibly >320 nm. More importantly, this maintains solvent equivalence.[1]

-

Mix: Invert gently or use a magnetic stirrer (avoid bubbles).

-

Equilibrate: Wait 3–5 minutes.

-

Measure: Scan 250–600 nm.

-

-

Termination: Stop when the absorbance peak stops changing (saturation).

Data Analysis (The McGhee-von Hippel Model)

Do not use the simple Scatchard plot (

-

Calculate Fraction Bound (

):ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Where

is the absorbance of the fully bound drug (extrapolated from the saturation tail).

-

-

Calculate Binding Parameters:

-

(Bound Drug) =ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

(Free Drug) =ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

(Drug bound per base pair) =ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Fit to MvH Equation:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted"> -

: Intrinsic binding constant.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

: Site size (in base pairs). For acridines,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Method B: Fluorescence Spectrometric Titration

Best For: High sensitivity and detecting binding modes (monomer vs. dimer).[1]

Principle

Acridine fluorescence is often quenched upon intercalation (due to photoelectron transfer with Guanine) or enhanced (if shielded from solvent quenching), depending on the specific derivative.[1]

The "Inner Filter Effect" (IFE) Trap

Critical Warning: Acridines absorb light at their excitation wavelength. As you add DNA (or if you titrate drug into DNA), the optical density (OD) changes. The observed fluorescence decrease might simply be due to the solution absorbing the excitation light, not binding. You must correct for IFE.

Step-by-Step Protocol

-

Parameters:

(for Acridine Orange),ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Titration:

-

IFE Correction: Apply the Lakowicz equation before any binding analysis:

-

Analysis: Use the corrected

to calculate

Method C: Viscometry (Structural Validation)

Best For: Distinguishing Intercalation (lengthening) from Groove Binding (no lengthening).[1]

Principle

Intercalation separates base pairs by ~3.4 Å, increasing the contour length (

Protocol

-

Instrument: Ubbelohde viscometer maintained at

C. -

Sample: Fixed DNA concentration (

bp) to maintain non-Newtonian flow characteristics. -

Titration: Add increasing amounts of Acridine derivative (

to -

Measurement: Measure flow time (

) in triplicate. Flow time of buffer isngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Plotting (Cohen and Eisenberg):

-

Calculate relative viscosity:

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Plot

vs. Binding Ratio (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Interpretation:

-

Slope

: Ideal Intercalation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Slope

: Groove Binding.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Slope < 0: Kinking/Bending.[1]

-

-

Summary of Data Analysis Workflow

Figure 2: Integrated workflow for determining binding constants.[1] Note the mandatory IFE correction step for fluorescence data.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Isosbestic Point | Multiple binding modes or drug degradation.[1] | Check pH stability; limit titration to |

| Non-linear Scatchard Plot | Neighbor exclusion (expected). | Switch to McGhee-von Hippel non-linear fitting. |

| Fluorescence drops then rises | Aggregation or Inner Filter Effect.[1] | Apply IFE correction; check solubility limit. |

| Precipitation | Charge neutralization of DNA backbone.[1] | Reduce drug concentration; ensure |

References

-

McGhee, J. D., & von Hippel, P. H. (1974). Theoretical aspects of DNA-protein interactions: cooperative and non-cooperative binding of large ligands to a one-dimensional homogeneous lattice.[1] Journal of Molecular Biology, 86(2), 469-489.[1] Link

-

Cohen, G., & Eisenberg, H. (1969). Viscosity and sedimentation study of sonicated DNA-proflavine complexes.[1] Biopolymers, 8(1), 45-55.[1] Link[1]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (Standard reference for Inner Filter Effect correction). Link

-

Sarkar, D., et al. (2022). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach.[1] Physical Chemistry Chemical Physics, 24, 24321-24334.[1] Link

-

BenchChem. Application Notes for Determining DNA Binding Affinity of Acridine Derivatives. Link[1]

Sources

Troubleshooting & Optimization

Improving water solubility of N-(3-Methylphenyl)-9-acridinamine for biological assays

Technical Support Center: N-(3-Methylphenyl)-9-acridinamine

Welcome to the technical support guide for N-(3-Methylphenyl)-9-acridinamine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address challenges related to the aqueous solubility of this compound in biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and robust.

Frequently Asked Questions (FAQs)

Q1: I've dissolved N-(3-Methylphenyl)-9-acridinamine in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media or buffer. Why is this happening?

This is a classic issue known as "solvent-shift" precipitation. N-(3-Methylphenyl)-9-acridinamine is a lipophilic molecule, characterized by a large, planar acridine ring system and a methylphenyl group. While it dissolves well in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this solution is not thermodynamically stable when introduced to a predominantly aqueous environment.[1] The compound is "forced" into the aqueous phase where its low intrinsic water solubility causes it to crash out of solution, forming a fine precipitate.[1][2] This can lead to inaccurate dosing in assays and even cause false-positive results.[1][3]

Q2: What are the key chemical properties of N-(3-Methylphenyl)-9-acridinamine that I should be aware of?

Understanding the molecule's structure is the first step to solving solubility issues.

-

High Lipophilicity: The parent compound, 9-anilinoacridine, has a calculated LogP (a measure of lipophilicity) of 5.1, indicating very poor water solubility.[4] The addition of a methyl group in your compound further increases this property.

-

Basic Amine Group: The crucial feature for solubility manipulation is the secondary amine linking the phenyl and acridine rings, as well as the acridine ring nitrogen. Amines are basic and can be protonated to form positively charged salts.[5][6] These salts are significantly more water-soluble than the neutral form. The parent 9-aminoacridine has a pKa of 9.99, meaning it becomes protonated and more soluble in acidic conditions (pH < 9.99).[7][8]

Q3: Can I just increase the percentage of DMSO in my final assay to keep the compound dissolved?

While tempting, this is strongly discouraged. High concentrations of DMSO (typically >0.5%) can be directly toxic to cells, interfere with enzyme kinetics, and alter membrane permeability, compromising the biological relevance of your results.[9] It is always best practice to keep the final DMSO concentration as low as possible (ideally ≤0.1%) and, critically, to include a vehicle control with the exact same final DMSO concentration in all experiments.

Systematic Troubleshooting Guide

This guide is structured in tiers, from the simplest and most common solutions to more advanced formulation strategies. We recommend starting with Tier 1 before proceeding to more complex methods.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting an appropriate solubilization strategy.

Caption: Encapsulation of a hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin.

Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Prepare Excipient Buffer: Prepare your assay buffer containing a range of HP-β-CD concentrations (e.g., 1%, 2%, 5% w/v). Warm the buffer slightly (e.g., to 37°C) to fully dissolve the cyclodextrin. [10]2. Prepare DMSO Stock: Use your high-concentration DMSO stock (e.g., 10-50 mM).

-

Dilute and Observe: Add 1 µL of the DMSO stock to 999 µL of the pre-warmed HP-β-CD buffer. Vortex immediately and thoroughly.

-

Equilibrate: Allow the solution to equilibrate for at least 30 minutes at room temperature or 37°C.

-

Validate: Select the lowest concentration of HP-β-CD that maintains solubility. Crucially, run a parallel control experiment with just the HP-β-CD buffer (and 0.1% DMSO) to ensure the excipient itself has no effect on your assay outcome.

Comparison of Common Solubilizing Excipients

| Excipient | Mechanism of Action | Typical Final Conc. | Pros | Cons / Potential Assay Interference |

| HP-β-Cyclodextrin | Forms a water-soluble inclusion complex by encapsulating the drug. [11][12] | 1-5% (w/v) | Low cellular toxicity, well-characterized. | Can extract cholesterol from cell membranes at high concentrations. |

| Tween® 80 | A non-ionic surfactant that forms micelles to solubilize the drug. [10][13] | 0.01-0.1% (v/v) | Effective at low concentrations. | Can interfere with membrane-based assays, may have intrinsic biological activity. |

| Pluronic® F-68 | A non-ionic block copolymer surfactant that forms micelles. [10] | 0.02-0.2% (w/v) | Generally low toxicity, often used in cell culture. | Can affect membrane fluidity and interact with certain proteins. |

| Solutol® HS 15 | A non-ionic solubilizer and emulsifier. | 0.1-1% (w/v) | High solubilization capacity. | Potential for cell lysis at higher concentrations; less common in basic research. |

Tier 3: Advanced Formulation Approaches

For particularly challenging cases or in vivo studies, more advanced formulation strategies may be necessary. These typically require specialized equipment and expertise.

-

Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. [14][13][15]When this mixture is introduced to an aqueous medium, it spontaneously forms a fine microemulsion, keeping the drug solubilized. [14][15]* Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range. [16][17]This can be achieved through methods like wet milling or high-pressure homogenization. The dramatically increased surface area enhances the dissolution rate according to the Noyes-Whitney equation. [15][17]* Amorphous Solid Dispersions: This involves dispersing the drug in a solid polymer matrix in a non-crystalline (amorphous) state. [14]The amorphous form has higher energy and thus greater solubility than the stable crystalline form. [14] Should your research require these advanced methods, consulting with a pharmaceutical formulation specialist is highly recommended.

References

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Vertex AI Search.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Vertex AI Search.

- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Vertex AI Search.

- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Vertex AI Search.

- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Vertex AI Search.

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Vertex AI Search.

- Preclinical Formulations: Insight, Strategies, and Practical Consider

- Improving solubility of 4-(acridin-9-ylamino)benzoic acid for experiments - Benchchem. Vertex AI Search.

- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. Vertex AI Search.

- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Vertex AI Search.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Vertex AI Search.

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Vertex AI Search.

- Video: Extraction: Effects of pH - JoVE. Vertex AI Search.

- Given the data in Problem 47:b.

- 9-aminoacridine - ChemBK. Vertex AI Search.

- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. Vertex AI Search.

- (PDF)

- Compound precipitation in high-concentration DMSO solutions - PubMed. Vertex AI Search.

- N-Phenyl-9-acridinamine | C19H14N2 | CID 18757 - PubChem - NIH. Vertex AI Search.

- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Vertex AI Search.

- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. Vertex AI Search.

- 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem. Vertex AI Search.

- 9-Aminoacridinium | C13H11N2+ | CID 5124248 - PubChem. Vertex AI Search.

Sources

- 1. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]

- 2. reddit.com [reddit.com]

- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Phenyl-9-acridinamine | C19H14N2 | CID 18757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: Extraction: Effects of pH [jove.com]

- 6. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]

- 7. chembk.com [chembk.com]

- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]